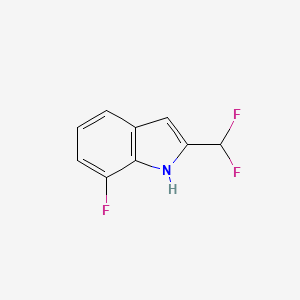

2-(Difluoromethyl)-7-fluoro-1H-indole

Description

Significance of Fluorinated Heterocycles in Chemical Sciences

Fluorinated heterocyclic compounds represent a cornerstone of modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials. The unique properties of fluorine, when incorporated into cyclic organic structures, can dramatically alter the parent molecule's characteristics.

The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is considered a "privileged structure" in drug discovery. researchgate.netossila.comgoogle.comnih.govjustia.com This is due to its presence in a vast number of natural products and synthetic compounds with a wide array of biological activities. ossila.comgoogle.comnih.gov Its planar structure and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological receptors and enzymes. researchgate.net Consequently, the indole scaffold is a fundamental building block in the development of new therapeutic agents for conditions ranging from cancer and inflammation to neurological disorders. google.comnih.govsigmaaldrich.com

The introduction of fluorine atoms or fluorine-containing groups, such as the difluoromethyl (CHF₂) group, is a well-established strategy in modern medicinal chemistry to optimize the properties of a lead compound.

Fluorine atoms , owing to their small size and high electronegativity, can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. rsc.orgacs.org Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. rsc.org Furthermore, the polarity of the carbon-fluorine bond can lead to favorable electrostatic interactions within a protein's binding pocket, enhancing potency. rsc.org

The difluoromethyl group (CHF₂) has garnered significant attention as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.gov This substitution can maintain or improve biological activity while offering enhanced metabolic stability. nih.gov The CHF₂ group is also recognized for its ability to act as a hydrogen bond donor and to modulate lipophilicity, which are critical parameters for a molecule's pharmacokinetic profile. nih.gov Recent advancements have focused on developing new methods for the direct introduction of the difluoromethyl group into various organic molecules, highlighting its importance in drug design. rsc.orgrsc.org

Contextualization of 2-(Difluoromethyl)-7-fluoro-1H-Indole within the Broader Indole Research Landscape

Based on the established principles of medicinal chemistry, the hypothetical structure of this compound represents a logical design strategy. The synthesis would likely start from a precursor such as 7-fluoro-1H-indole. sigmaaldrich.com The fluorine atom at the 7-position of the indole ring can alter the electronic properties of the entire ring system and influence its metabolic fate. ossila.comfrontiersin.org

The subsequent introduction of a difluoromethyl group at the C2 position is a known strategy for modifying indole derivatives. rsc.org An electrochemical method, for instance, has been developed for the C2-difluoromethylation of various indoles using sodium difluoromethanesulfinate as the reagent. rsc.org While 7-fluoroindole (B1333265) was not explicitly mentioned as a substrate in the initial report, such methods provide a potential pathway to synthesize compounds like this compound.

The combination of these features—the proven biological relevance of the indole scaffold, the metabolic and binding advantages conferred by a fluorine substituent, and the unique bioisosteric properties of the difluoromethyl group—positions this compound as a compound of significant interest for future research and development in the chemical sciences, even in the absence of current specific data.

Advanced Synthetic Methodologies for this compound and Analogous Structures

The introduction of fluorine-containing functional groups, particularly the difluoromethyl (CHF2) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the CHF2 moiety, which can act as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or thiol groups, make it a highly sought-after substituent in drug design. The indole framework, a privileged structure in numerous natural products and pharmaceuticals, becomes an even more attractive target when functionalized with such groups. This article focuses on the advanced synthetic methodologies for preparing this compound and analogous structures, exploring both direct functionalization of pre-formed indole rings and cyclization strategies that build the fluorinated heterocycle from acyclic precursors.

Structure

3D Structure

Properties

Molecular Formula |

C9H6F3N |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

2-(difluoromethyl)-7-fluoro-1H-indole |

InChI |

InChI=1S/C9H6F3N/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9,13H |

InChI Key |

RSDXBKRSNTZOEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)C(F)F |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 2 Difluoromethyl 7 Fluoro 1h Indole and Its Derivatives

Reactivity of the Indole (B1671886) Nitrogen (N1-H)

The nitrogen atom of the indole ring, with its available lone pair of electrons, is a key site for chemical modification. The acidity of the N1-H proton and the nucleophilicity of the nitrogen are significantly modulated by the electronic nature of the substituents on the indole core.

Alkylation and Acylation Reactions at N1

The N1 position of indoles is readily alkylated or acylated under basic conditions. For 2-(difluoromethyl)-7-fluoro-1H-indole, the presence of two electron-withdrawing groups is expected to increase the acidity of the N-H proton, facilitating its deprotonation.

Typical conditions for N-alkylation involve the use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the indolide anion, which then reacts with an alkyl halide. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.

While specific examples for this compound are not extensively documented in publicly available literature, the general principles of indole chemistry suggest that these reactions would proceed efficiently. The increased acidity of the N-H bond would likely allow for the use of milder bases compared to electron-rich indoles.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Indole Derivatives

| Entry | Indole Substrate | Reagent | Base | Solvent | Product | Yield (%) |

| 1 | Indole | Methyl iodide | NaH | THF | 1-Methyl-1H-indole | >95 |

| 2 | 5-Nitroindole | Benzyl bromide | K2CO3 | DMF | 1-Benzyl-5-nitro-1H-indole | 85 |

| 3 | Indole | Acetyl chloride | Pyridine | DCM | 1-Acetyl-1H-indole | 90 |

| 4 | 6-Bromoindole | Ethyl chloroformate | NaH | THF | Ethyl 6-bromo-1H-indole-1-carboxylate | 88 |

This table presents data for analogous reactions on other indole substrates to illustrate the general transformations.

Reactivity of the Indole Ring System

The indole ring is an electron-rich aromatic system, typically prone to electrophilic substitution, primarily at the C3 position. However, the presence of the 2-difluoromethyl and 7-fluoro substituents dramatically alters this inherent reactivity.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Indole Core

Electrophilic aromatic substitution (EAS) on the this compound core is expected to be significantly more challenging compared to unsubstituted indole. Both the C2-CHF2 and the C7-F groups deactivate the ring towards electrophilic attack.

The directing effect of the substituents must also be considered. The indole nitrogen, being a powerful activating and ortho-, para-directing group (directing to C3), will compete with the deactivating and meta-directing effects of the CHF2 group and the deactivating but ortho-, para-directing effect of the fluoro group.

Given that C3 is the most nucleophilic position in indoles, any electrophilic substitution would likely still favor this position, albeit at a much-reduced rate. However, the strong deactivation may lead to a loss of regioselectivity or require harsh reaction conditions, potentially leading to side reactions. Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would necessitate careful optimization of conditions.

Nucleophilic Additions and Substitutions on Activated Sites

While the indole ring itself is generally not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can activate certain positions. For derivatives of this compound, particularly those with additional activating groups or in specific reaction contexts, nucleophilic reactions may become feasible.

For instance, in N-acyl derivatives, the C2 position can be susceptible to nucleophilic attack, leading to ring-opening of the indole. While no specific examples for this compound are readily available, studies on related N-acyl-3,3-difluoro-2-oxoindoles have shown that they can undergo ring-opening upon reaction with various nucleophiles like water, alcohols, and amines. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Analogues

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic rings. For halogenated analogues of this compound (e.g., bromo or iodo derivatives), reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings would be key methods for introducing carbon-carbon bonds.

The electronic nature of the this compound core would influence the oxidative addition step in the catalytic cycle. The electron-deficient nature of the ring could facilitate the oxidative addition of the palladium catalyst to the carbon-halogen bond.

Table 2: Potential Cross-Coupling Reactions on Halogenated this compound Analogues

| Entry | Coupling Reaction | Substrate (Hypothetical) | Coupling Partner | Catalyst System | Product Type |

| 1 | Suzuki-Miyaura | 5-Bromo-2-(difluoromethyl)-7-fluoro-1H-indole | Arylboronic acid | Pd(PPh3)4 / Base | 5-Aryl-2-(difluoromethyl)-7-fluoro-1H-indole |

| 2 | Heck | 4-Iodo-2-(difluoromethyl)-7-fluoro-1H-indole | Alkene | Pd(OAc)2 / Ligand / Base | 4-Alkenyl-2-(difluoromethyl)-7-fluoro-1H-indole |

| 3 | Sonogashira | 6-Bromo-2-(difluoromethyl)-7-fluoro-1H-indole | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | 6-Alkynyl-2-(difluoromethyl)-7-fluoro-1H-indole |

This table illustrates potential applications of cross-coupling reactions on hypothetical halogenated derivatives of the title compound, based on established methodologies.

Transformations Involving the Difluoromethyl Group

The difluoromethyl group is a versatile functional handle. Unlike the more common trifluoromethyl group, the presence of a C-H bond in the CHF2 group offers a site for direct functionalization, while the two fluorine atoms influence its reactivity in other ways.

The C-H bond in the difluoromethyl group, while generally robust, can be a site for chemical modification. The difluoromethyl group can act as a hydrogen bond donor, a property that has been studied both theoretically and experimentally. researchgate.net This interaction can influence the molecule's conformation and its binding to biological targets.

Direct functionalization of the C-H bond in difluoromethylated heterocycles often proceeds through radical pathways. While specific studies on this compound are not extensively detailed in the literature, analogous transformations on other heterocyclic systems provide insight. For instance, oxidative C-H difluoromethylation of indoles using reagents like sodium difluoromethanesulfinate (HCF2SO2Na) has been achieved electrochemically without a metal catalyst or chemical oxidant. researchgate.net These methods typically introduce the CHF2 group onto the indole ring itself (e.g., at the C-2 position) rather than derivatizing an existing CHF2 group. researchgate.net

The C-F bonds of the difluoromethyl group are generally stable. However, under certain catalytic conditions, transformations involving these fluorine atoms can occur. A key reaction type is β-fluoride elimination from an intermediate species. For example, palladium-catalyzed reactions of indole heterocycles with fluorinated diazoalkanes can lead to the formation of gem-difluoro olefins. nih.gov This process involves a C-H functionalization followed by a β-fluoride elimination, effectively transforming a trifluoromethyl precursor into a difluorovinyl group attached to the indole. nih.gov While this is not a direct exchange on a pre-existing CHF2 group, it demonstrates a key reactivity pattern of fluorinated alkyl groups on indoles.

Rearrangements involving the entire indole scaffold are also known, such as the dearomative Cope rearrangement. nih.gov While not directly a transformation of the difluoromethyl group itself, the electronic properties of the CHF2 substituent would influence the feasibility and outcome of such rearrangements. For instance, the electron-withdrawing nature of the group would impact the electron density of the indole π-system, which is a critical factor in dearomatization reactions. nih.gov

In some syntheses of fluorinated indoles, difluorocarbene (:CF2) is used as a reagent. These reactions can proceed through mechanisms where one of the fluorine atoms is ultimately retained in the final product as a C-F bond, for example, in the formation of 2-fluoroindoles. nih.gov This showcases the complex pathways through which fluorine atoms from a precursor can be incorporated or eliminated during indole synthesis and functionalization. nih.gov

Stability and Degradation Pathways under Various Conditions

The stability of fluorinated indoles is a crucial aspect of their synthesis, storage, and application. The presence of both a difluoromethyl group and a fluorine atom on the aromatic ring influences the molecule's robustness.

N-difluoromethylated indoles have been noted for their potential instability under certain conditions. researchgate.net For instance, some N-difluoromethylindole derivatives with electron-donating groups require the addition of a stabilizer like triethylamine (B128534) during chromatographic purification to prevent decomposition on silica (B1680970) gel. researchgate.net Conversely, derivatives with electron-withdrawing groups, such as a nitro group, are found to be more stable and can be stored at room temperature without a stabilizer. researchgate.net Given that this compound has an electron-withdrawing fluorine at the 7-position, it is expected to exhibit reasonable stability.

The N-CF3 moiety in related N-trifluoromethyl indoles has been shown to be remarkably robust, tolerating a wide range of synthetic conditions, including strong acids (H2SO4), bases, and various palladium-catalyzed cross-coupling reactions at elevated temperatures. nih.gov This suggests that C-linked difluoromethyl groups would also possess a high degree of stability. However, decomposition can occur during purification by distillation or crystallization with heating in some cases. researchgate.net

| Condition | Observation on Related Difluoromethyl/Trifluoromethyl Indoles | Probable Implication for this compound |

| Chromatography | N-CHF2 indoles with electron-donating groups can be unstable on silica gel. researchgate.net | May require a basic additive (e.g., triethylamine) in the eluent for purification. |

| Storage | N-CHF2 indoles with electron-withdrawing groups are stable at room temperature. researchgate.net | The 7-fluoro substituent likely enhances stability, allowing for storage without special precautions. |

| Acidic Conditions | N-CF3 indoles are stable in strong acids like H2SO4 at elevated temperatures. nih.gov | High stability under acidic conditions is expected. |

| Basic Conditions | N-CF3 indoles are stable in the presence of bases like Cs2CO3. nih.gov | High stability under basic conditions is expected. |

| Thermal Stress | Decomposition of some N-CHF2 indoles observed during heating for distillation or crystallization. researchgate.net | Caution should be exercised during purification methods involving high temperatures. |

| Palladium Coupling | The N-CF3 group is compatible with various Pd-catalyzed cross-coupling reaction conditions. nih.gov | The C2-CHF2 group is likely to be stable under similar catalytic conditions. |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive search for scientific literature and data repositories has revealed a notable absence of published advanced spectroscopic characterization data for the chemical compound This compound . Despite targeted searches for its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹⁹F, ¹³C, and 2D), High-Resolution Mass Spectrometry (HRMS) data, and Vibrational Spectroscopy (IR and Raman) profiles, no specific experimental findings for this particular molecule are available in the public domain.

The stringent requirement to focus exclusively on "this compound" and to structure the analysis around detailed spectroscopic findings prevents the generation of an article as outlined. The creation of scientifically accurate content and data tables for the specified subsections is contingent upon the availability of primary research data, which could not be located.

While general principles of spectroscopic techniques and data for analogous compounds—such as other fluorinated indoles or molecules containing difluoromethyl groups—are readily available, the strict adherence to the specified compound precludes their use as substitutes. For instance, research on related molecules like 7-fluoro-1H-indole sigmaaldrich.combiosynth.comossila.comapexbt.comnih.gov and various difluoromethylated aromatic systems rsc.orgmdpi.com exists, but this information does not directly correspond to the unique electronic and structural environment of this compound.

Therefore, until research detailing the synthesis and subsequent spectroscopic analysis of this compound is published and made accessible, a detailed article on its advanced spectroscopic characterization cannot be compiled.

Advanced Spectroscopic Characterization Techniques in Research for 2 Difluoromethyl 7 Fluoro 1h Indole

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of conjugated systems like the indole (B1671886) ring. This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the extent of conjugation and the nature of electronic transitions within the molecule.

In the case of 2-(Difluoromethyl)-7-fluoro-1H-indole, the introduction of a difluoromethyl group at the 2-position and a fluorine atom at the 7-position is expected to modulate the electronic properties of the indole chromophore. The fluorine atom, being an electron-withdrawing group, can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on its interplay with the rest of the molecule. The difluoromethyl group at the 2-position can also influence the electronic distribution.

Research findings on related indole derivatives can offer insights into the expected UV-Vis spectrum of this compound. For instance, studies on various substituted indoles have demonstrated that electron-withdrawing or electron-donating groups can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the λmax values. A study on 4-substituted indoles found a correlation between the substituent's electrophilicity and the absorption maximum's frequency. nih.gov While specific experimental data for this compound is not yet widely published, a hypothetical UV-Vis absorption data table based on the analysis of similar structures is presented below.

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|

| ~215 | ~25,000 | π → π* (Benzenoid) |

| ~275 | ~6,000 | π → π* (Indolic) |

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the crystal lattice and the exact coordinates of each atom in the molecule. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be a critical step in its characterization. The crystal structure of the parent indole has been determined to be orthorhombic, with the space group Pna21. iucr.orgnih.gov However, the introduction of substituents at the 2- and 7-positions will likely lead to a different crystal packing and potentially a different space group.

The crystallographic data would reveal the planarity of the indole ring system and the conformation of the difluoromethyl group relative to the ring. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the indole N-H and potential weak interactions involving the fluorine atom and the difluoromethyl group. These interactions are crucial in dictating the solid-state packing, which in turn influences physical properties like melting point and solubility.

While a crystal structure for this compound is not publicly available, a hypothetical table of crystallographic data is presented below, based on typical values for substituted indole derivatives.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~15.0 |

| α (°) | 90 |

| β (°) | ~95 |

| γ (°) | 90 |

| Volume (ų) | ~750 |

| Z | 4 |

The precise determination of these parameters through experimental X-ray crystallography would be invaluable for understanding the structure-property relationships of this and related fluorinated indole compounds.

Computational and Theoretical Investigations of 2 Difluoromethyl 7 Fluoro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organic molecules due to its favorable balance of computational cost and accuracy. researchgate.net For a molecule like 2-(Difluoromethyl)-7-fluoro-1H-indole, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or larger, are employed to determine its most stable three-dimensional structure. nih.govnih.gov

These calculations optimize the molecular geometry by finding the minimum energy arrangement of the atoms. The results include precise predictions of bond lengths, bond angles, and dihedral angles. For the indole (B1671886) core, DFT provides a clear picture of its planarity and how it might be subtly distorted by the substituents. The energetics of the molecule, including its total electronic energy and heat of formation, can also be calculated, offering a measure of its thermodynamic stability.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Illustrative data based on typical DFT results for substituted indoles. Actual values would be derived from specific calculations.

| Parameter | Predicted Value | Comment |

|---|---|---|

| C7-F Bond Length | ~1.35 Å | Typical for an aryl fluoride (B91410) bond. |

| C2-C(F2H) Bond Length | ~1.50 Å | Standard sp²-sp³ carbon-carbon single bond. |

| C-F (in CHF2) Bond Length | ~1.36 Å | Characteristic C-F bond in a difluoromethyl group. |

| N1-H Bond Length | ~1.01 Å | Standard N-H bond in a pyrrole-like ring. |

| Indole Ring Planarity | Largely Planar | The fused ring system maintains planarity with minor puckering possible. |

For situations requiring higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are utilized. While more computationally demanding than DFT, these methods provide a more rigorous treatment of electron correlation—the interactions between electrons. rsc.org

These high-accuracy calculations are particularly valuable for benchmarking DFT results and for calculating properties where electron correlation is critical, such as reaction energy barriers and non-covalent interaction energies. For this compound, ab initio calculations could provide a definitive analysis of its electronic spectrum and ionization potential. nih.govrsc.org

Conformational Analysis and Potential Energy Surfaces

The presence of the non-planar difluoromethyl group at the C2 position introduces rotational flexibility. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule that result from rotation around single bonds, and their relative energies.

By systematically rotating the C2-C(F2H) bond and calculating the energy at each step, a potential energy surface (PES) can be generated. researchgate.net This surface maps the energy of the molecule as a function of its geometry, revealing the lowest-energy (most stable) conformers and the energy barriers to rotation between them. Such analyses for fluorinated alkanes and other motifs have shown that stereoelectronic effects, such as hyperconjugation and gauche effects involving fluorine, can strongly influence conformational preferences. nih.govnih.gov For this compound, the analysis would identify the preferred orientation of the difluoromethyl group's C-H and C-F bonds relative to the indole ring.

Theoretical Analysis of Fluorine and Difluoromethyl Group Effects on Electron Density and Reactivity

The substitution pattern of this compound significantly modulates the electronic character of the parent indole scaffold.

7-Fluoro Group: The fluorine atom at the C7 position acts as a strong electron-withdrawing group through induction (the sigma framework) due to its high electronegativity. nih.gov It also exhibits a weaker electron-donating effect through resonance (the pi system) via its lone pairs. The net effect is a withdrawal of electron density from the benzene (B151609) portion of the indole ring, which can be visualized using calculated electrostatic potential (ESP) maps. nih.gov

2-Difluoromethyl Group (CHF2): The CHF2 group is also a potent electron-withdrawing group, primarily through a strong inductive effect. This effect significantly lowers the electron density at the C2 position of the indole ring, making it less susceptible to electrophilic attack compared to an unsubstituted indole.

Computational analysis quantifies these effects by examining the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of both substituents is expected to lower the energy of both the HOMO and LUMO compared to indole. nih.gov This stabilization can enhance the molecule's resistance to oxidation but may also alter its reactivity profile in other chemical transformations. researchgate.net

Table 2: Calculated Electronic Properties of Substituted Indoles

This table presents illustrative data comparing the expected electronic properties of indole with its fluorinated derivative, based on general principles of computational chemistry.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |

|---|---|---|---|---|

| Indole (Reference) | -5.5 | -0.1 | 5.4 | ~2.1 D |

| This compound | < -5.5 (Lowered) | < -0.1 (Lowered) | ~5.4 (Similar or slightly larger) | > 2.1 D (Increased) |

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at finite temperatures. In an MD simulation, the atoms' movements are calculated by solving Newton's equations of motion, using a force field derived from quantum mechanical data.

An MD simulation of this compound, either in a vacuum or in a solvent like water or DMSO, would reveal its dynamic conformational behavior. It would show how the difluoromethyl group rotates and how the indole ring vibrates. Furthermore, simulations in a solvent would provide crucial information about the molecule's solvation shell and its pattern of hydrogen bonding, particularly involving the N-H group and the fluorine atoms. This method is invaluable for understanding how the molecule behaves in a realistic chemical environment.

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

Computational methods can predict how and where a molecule is likely to react. For this compound, several in silico approaches can be applied:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are key indicators of reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Red, electron-rich regions indicate likely sites for interaction with electrophiles, while blue, electron-poor regions are attractive to nucleophiles.

Fukui Functions: These are reactivity indices derived from DFT that quantify the change in electron density at a specific point when an electron is added or removed. They provide a more sophisticated prediction of the most electrophilic and nucleophilic sites within the molecule.

For this specific indole, calculations would likely confirm that the C3 position remains the most nucleophilic and prone to electrophilic substitution, a characteristic feature of the indole ring, although its reactivity would be attenuated by the electron-withdrawing substituents.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Strategic Use as a Building Block in the Synthesis of Complex Indole (B1671886) Alkaloids and Analogues

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. The synthesis of complex indole alkaloids often requires versatile and functionalized indole precursors. Fluorinated indole derivatives are of particular interest for creating analogues of natural products with enhanced pharmacological properties. researchgate.net

The presence of the difluoromethyl group at the C2 position of 2-(difluoromethyl)-7-fluoro-1H-indole offers a unique synthetic handle. For instance, methods for the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines via a domino trifluoromethylation/cyclization strategy have been developed. nih.govacs.org A similar approach could potentially be adapted for the synthesis of 2-difluoromethylated indoles, which could then be elaborated into more complex structures. The reactivity of the indole NH and the C3 position can be exploited for further functionalization, a common strategy in the total synthesis of indole alkaloids. nih.gov The synthesis of fluorinated indolizidinone derivatives, for example, highlights the utility of fluorinated building blocks in constructing complex alkaloid skeletons. acs.org

Precursor for Novel Fluorinated Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of a variety of novel fluorinated heterocyclic systems. The indole ring itself can undergo a range of chemical transformations, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. The fluorine and difluoromethyl substituents can influence the regioselectivity and reactivity of these transformations, leading to unique molecular architectures.

For example, the indole nucleus can be used to construct fused heterocyclic systems. Reactions involving the C2-C3 double bond or the N-H bond can lead to the formation of carbolines, pyrroloindoles, and other polycyclic aromatic systems. The development of a photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives to form polycyclic indoles demonstrates the potential for intramolecular reactions to build complexity from simpler fluorinated indole precursors. rsc.org Furthermore, electrochemical methods for the C-2 difluoromethylation of indoles provide a direct route to such precursors. rsc.org The resulting difluoromethylated and fluorinated heterocycles are of interest in various fields due to the unique properties imparted by the fluorine atoms.

Development of Chemical Probes for Biological Systems

Fluorinated organic molecules, particularly those containing 19F, are increasingly utilized as chemical probes in biological systems. The 19F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift range, which is highly sensitive to the local chemical environment. acs.org

The presence of two fluorine atoms in the difluoromethyl group and another on the indole ring of this compound makes it a promising candidate for the development of 19F NMR-based probes. Such probes can be used to study protein-ligand interactions, enzyme mechanisms, and cellular imaging. For example, fluorinated indole derivatives have been evaluated for electron-capture negative ionization mass spectrometry, showcasing their utility in sensitive analytical methods. nih.gov Moreover, indole-based scaffolds have been extensively used to design fluorogenic probes for detecting various analytes and for pH sensing. rsc.orgnih.gov The unique electronic properties of the difluoromethyl and fluoro substituents could be harnessed to design novel probes with tailored photophysical properties.

Exploration in Agrochemical and Materials Science Research

The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity and metabolic stability, making them attractive candidates for agrochemical research. researchgate.net Difluoromethylated compounds, in particular, have found applications as fungicides, herbicides, and insecticides. acs.org Substituted indoles have also been investigated as insecticidal and acaricidal agents. google.comgoogle.com Therefore, this compound and its derivatives represent a promising area for exploration in the development of new agrochemicals.

In the realm of materials science, fluorinated organic compounds are of considerable interest for their unique electronic and physical properties. researchgate.net Fluorine-containing polymers often exhibit high thermal stability, chemical resistance, and low surface energy. man.ac.uk Indole-containing polymers, such as polyindoles, have been studied as conducting materials. The incorporation of fluorine and difluoromethyl groups into the indole monomer could modulate the electronic properties of the resulting polymer, potentially leading to new materials for applications in electronics and optics.

Future Research Directions and Emerging Methodologies

Advancement in Asymmetric Synthesis of Chiral Indole (B1671886) Derivatives

The development of efficient and stereoselective methods for the synthesis of chiral indole derivatives is paramount for the exploration of their therapeutic potential. While direct asymmetric synthesis of 2-(difluoromethyl)-7-fluoro-1H-indole has not been explicitly reported, future research can draw inspiration from established strategies for related fluorinated and difluoromethylated indoles.

A promising avenue lies in the adaptation of asymmetric Friedel-Crafts alkylations . Chiral Lewis acids or organocatalysts could be employed to facilitate the enantioselective introduction of a difluoromethylated electrophile at the C2 position of 7-fluoroindole (B1333265). The development of novel chiral phosphoric acids or metal complexes, which have shown success in the asymmetric functionalization of other indole systems, could be tailored for this specific transformation. pcbiochemres.comnih.gov

Furthermore, transition-metal catalyzed cross-coupling reactions offer a versatile platform. Strategies involving the use of chiral ligands in palladium or copper-catalyzed reactions could enable the stereocontrolled coupling of a difluoromethyl-containing fragment with a pre-functionalized 7-fluoroindole core. Research into novel ligand designs that can effectively control the stereochemistry at the newly formed C-C bond will be crucial.

The exploration of biocatalysis , utilizing enzymes engineered for specific fluorination or difluoromethylation reactions, presents another exciting frontier. Directed evolution of enzymes could yield biocatalysts capable of producing chiral this compound with high enantiopurity and under mild reaction conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of novel compounds like this compound. These computational tools can significantly accelerate the discovery process by predicting molecular properties, optimizing synthetic routes, and even controlling automated synthesis platforms. nih.govnih.govnih.gov

Predictive Modeling for Compound Design: Machine learning models, trained on large datasets of known fluorinated and indole-containing compounds, can be developed to predict the biological activities and pharmacokinetic properties of virtual derivatives of this compound. chula.ac.thnih.gov This in silico screening can prioritize the synthesis of compounds with the highest potential for desired therapeutic effects, saving considerable time and resources. For instance, neural networks and random forest algorithms have already been successfully used to predict the regioselectivity of difluorination reactions and the strength of fluorinating reagents. nih.govresearchgate.net

Exploration of Novel Catalytic Methods for Fluorination and Difluoromethylation

The development of novel and efficient catalytic methods for the introduction of fluorine and difluoromethyl groups is a cornerstone of modern organofluorine chemistry. While several methods exist for the fluorination and difluoromethylation of indoles, their application to the specific synthesis of this compound requires further exploration and innovation.

Direct C-H Fluorination and Difluoromethylation: A key area of future research will be the development of catalytic systems for the direct and regioselective C-H functionalization of the 7-fluoroindole core. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. For instance, palladium- or copper-catalyzed methods that have been successful in the C-H fluorination of other arenes and heterocycles could be adapted. researchgate.netresearchgate.net Similarly, exploring radical-based difluoromethylation reactions, potentially initiated by photoredox catalysis, could provide a direct route to the target compound.

Novel Catalysts and Reagents: The discovery of new catalysts with enhanced reactivity and selectivity is crucial. This includes the design of novel transition metal complexes with tailored ligand spheres and the development of more effective and user-friendly fluorinating and difluoromethylating reagents. nih.gov For example, recent advancements in the use of hypervalent iodine reagents for dearomative difluorination of indoles could inspire new strategies. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of fluorinated indole derivatives. Future research could focus on developing microwave-assisted catalytic methods for the synthesis of this compound, offering a more sustainable and efficient alternative to conventional heating.

Expanding the Scope of Biological Applications and Mechanistic Understanding

The unique combination of a fluorine atom at the 7-position and a difluoromethyl group at the 2-position of the indole scaffold suggests that this compound and its derivatives could possess a wide range of interesting biological activities.

Exploration of Therapeutic Potential: Based on the known pharmacological properties of related fluorinated and difluoromethylated indoles, future research should investigate the potential of this compound derivatives as therapeutic agents. A particularly promising area is in the treatment of neurological disorders. For example, derivatives of 3-(difluoromethyl)indole have shown potent antagonist activity at the 5-HT6 receptor, a target for cognitive enhancement in conditions like Alzheimer's disease. nih.govresearchgate.net The difluoromethyl group, in these cases, has been shown to significantly improve pharmacokinetic properties such as bioavailability. nih.gov It is plausible that this compound could serve as a novel scaffold for the development of new central nervous system agents.

Furthermore, the broad spectrum of biological activities associated with the indole nucleus, including anticancer, anti-inflammatory, and antimicrobial effects, warrants a comprehensive screening of this compound derivatives against a variety of biological targets. pcbiochemres.comnih.govnih.govchula.ac.th

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Grignard Cyclization | 60–75% | THF, −78°C to RT | |

| Michael Addition | 64% | Ethyl acetate/hexane (5%) |

Basic: How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- NMR Spectroscopy : , , and NMR confirm substitution patterns. For example, NMR peaks at δ 8.48 (bs, 1H) and δ 6.86 (s, 1H) indicate indole protons .

- X-ray Crystallography : Resolves bond angles and stereoelectronic effects of fluorine atoms .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFN requires m/z 186.0532) .

Basic: What are the recommended storage conditions for this compound?

- Temperature : Store at −20°C in airtight containers to prevent degradation.

- Light Sensitivity : Protect from UV light due to the indole core’s photosensitivity .

- Solubility : Dissolve in DMSO or dichloromethane for biological assays; avoid aqueous buffers unless stabilized .

Advanced: How do the fluorine atoms in this compound influence its biological activity?

The difluoromethyl and 7-fluoro groups enhance:

- Lipophilicity : Improves membrane permeability (logP ~2.8) .

- Metabolic Stability : Fluorine’s inductive effect reduces oxidative metabolism in cytochrome P450 enzymes .

- Target Binding : Fluorine forms hydrogen bonds with protein residues (e.g., myeloperoxidase’s heme pocket) .

Example : In myeloperoxidase (MPO) inhibition, fluorinated indoles act as suicide substrates, forming covalent adducts with Compound I/II intermediates .

Advanced: What structure-activity relationship (SAR) insights exist for fluorinated indole derivatives?

Q. Table 2: SAR of Fluorinated Indoles

| Position | Modification | Effect on Activity | Reference |

|---|---|---|---|

| C2 | −CFH | ↑ Metabolic stability | |

| C7 | −F | ↑ Binding affinity |

Advanced: What analytical challenges arise in characterizing fluorinated indoles?

- Isotope Interference : signals may overlap with in NMR; use deuterated solvents and decoupling techniques .

- Crystallization Difficulty : Fluorine’s small size and high electronegativity complicate crystal formation. Use co-crystallization agents (e.g., PEG) .

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated indoles?

- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature).

- Meta-Analysis : Cross-reference data from the Cambridge Structural Database and Protein Data Bank to identify confounding factors (e.g., protein polymorphisms) .

- Computational Modeling : Compare docking poses across studies using tools like AutoDock Vina to reconcile discrepancies .

Advanced: What computational approaches predict the metabolic pathways of this compound?

- ADMET Prediction : Tools like SwissADME estimate clearance rates and metabolite formation (e.g., glucuronidation at N1) .

- Density Functional Theory (DFT) : Calculates activation energies for oxidative defluorination .

Advanced: How is the toxicity profile of this compound assessed preclinically?

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- hERG Assay : Evaluate cardiac toxicity via patch-clamp electrophysiology .

- In Vivo Studies : Monitor liver enzymes (ALT/AST) and renal function in rodent models .

Advanced: What strategies optimize the selectivity of fluorinated indoles for target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.